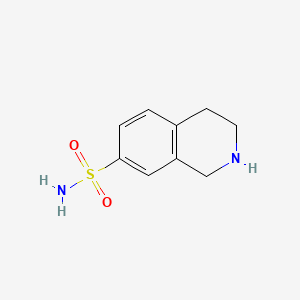

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide

Vue d'ensemble

Description

SKF 29661, également connu sous le nom de 1,2,3,4-tétrahydro-7-isoquinoléine-sulfonamide, est un inhibiteur puissant et sélectif de l'enzyme phényléthanolamine N-méthyltransférase. Cette enzyme est cruciale dans la biosynthèse de l'épinéphrine à partir de la norépinéphrine. SKF 29661 a été largement étudié pour sa capacité à inhiber cette enzyme in vitro et in vivo, ce qui en fait un outil précieux dans la recherche pharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de SKF 29661 implique la cyclisation de précurseurs appropriés pour former le système cyclique isoquinoléine, suivie de la formation de sulfonamide. La voie de synthèse spécifique et les conditions réactionnelles sont propriétaires et détaillées dans la littérature chimique spécialisée .

Méthodes de production industrielle : La production industrielle de SKF 29661 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour maintenir la cohérence et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : SKF 29661 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions communs :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des températures douces et des solvants comme le dichlorométhane.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.

Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de SKF 29661 avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

SKF 29661 est largement utilisé dans la recherche scientifique en raison de son inhibition sélective de la phényléthanolamine N-méthyltransférase. Ses applications incluent :

Chimie : Utilisé comme outil pour étudier la cinétique enzymatique et les mécanismes d'inhibition.

Biologie : Aide à comprendre le rôle de l'épinéphrine dans les processus physiologiques.

Médecine : Investigé pour des applications thérapeutiques potentielles dans les conditions liées à la dysrégulation de l'épinéphrine.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le système adrénergique

5. Mécanisme d'action

SKF 29661 exerce ses effets en se liant au site actif de la phényléthanolamine N-méthyltransférase, inhibant ainsi la conversion de la norépinéphrine en épinéphrine. Cette inhibition est réversible et hautement sélective, ce qui fait de SKF 29661 un outil précieux pour étudier l'importance physiologique de cette enzyme .

Composés similaires :

- SKF 64139 : Un autre inhibiteur de la phényléthanolamine N-méthyltransférase, mais avec une sélectivité et une puissance différentes.

- Autres dérivés de l'isoquinoléine : Des composés ayant des structures similaires mais des groupes fonctionnels et des activités biologiques variables .

Unicité : SKF 29661 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la phényléthanolamine N-méthyltransférase. Sa capacité à inhiber cette enzyme in vitro et in vivo sans toxicité significative en fait un outil pharmacologique précieux .

Applications De Recherche Scientifique

Enzyme Inhibition Studies

- Mechanism of Action : The primary target of 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is PNMT. By inhibiting this enzyme, the compound can reduce the levels of epinephrine in biological systems. This effect has been studied extensively in vitro and in vivo .

- Research Utility : Researchers utilize this compound to study the kinetics of enzyme inhibition and the physiological roles of catecholamines in various biological processes. It serves as a model compound for investigating adrenergic system modulation .

Neuropharmacological Applications

- Impact on Neurotransmitter Systems : Studies have shown that this compound can influence neurotransmitter levels in the brain. For instance, it has been observed to reverse alterations in serotonin and dopamine levels in models of diabetic neuropathy .

- Potential Therapeutic Uses : Given its effects on neurotransmitter modulation, this compound is being explored for potential therapeutic applications in conditions such as depression and neuropathic pain. Its ability to restore neurotransmitter balance suggests possible use as an adjunct therapy in psychiatric disorders .

Pharmacological Research

- Development of New Therapeutics : The compound's selective inhibition properties are being investigated for developing new drugs targeting the adrenergic system. This includes exploring its effects on cardiovascular diseases where epinephrine plays a critical role .

- Case Studies : In experimental setups involving animal models, administration of this compound has demonstrated significant reductions in stress-induced epinephrine release and behavioral changes associated with anxiety .

Comparative Data Table

Mécanisme D'action

SKF 29661 exerts its effects by binding to the active site of phenylethanolamine N-methyltransferase, thereby inhibiting the conversion of norepinephrine to epinephrine. This inhibition is reversible and highly selective, making SKF 29661 a valuable tool for studying the physiological importance of this enzyme .

Comparaison Avec Des Composés Similaires

- SKF 64139: Another inhibitor of phenylethanolamine N-methyltransferase, but with different selectivity and potency.

- Other isoquinoline derivatives: Compounds with similar structures but varying functional groups and biological activities .

Uniqueness: SKF 29661 is unique due to its high selectivity and potency as an inhibitor of phenylethanolamine N-methyltransferase. Its ability to inhibit this enzyme both in vitro and in vivo without significant toxicity makes it a valuable pharmacological tool .

Activité Biologique

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide (THIQ-7-SA), also known as SKF 29661, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanism of action, effects on cellular processes, and relevant case studies.

Overview of the Compound

THIQ-7-SA is characterized by a tetrahydroisoquinoline core structure with a sulfonamide group at the 7th position. It is primarily recognized as a selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) , which plays a crucial role in the biosynthesis of epinephrine from norepinephrine. By inhibiting PNMT, THIQ-7-SA can influence adrenaline levels in biological systems, making it a valuable tool in pharmacological research.

Target Enzyme: Phenylethanolamine N-methyltransferase

THIQ-7-SA interacts specifically with PNMT, leading to:

- Inhibition of Enzyme Activity : This inhibition affects the conversion of norepinephrine to epinephrine.

- Altered Biochemical Pathways : By modulating PNMT activity, THIQ-7-SA can influence various signaling pathways associated with stress responses and cardiovascular functions .

THIQ-7-SA exhibits several biochemical properties that contribute to its biological activity:

- Stability : The compound is relatively stable under standard laboratory conditions, which is essential for its use in long-term studies.

- Cellular Effects : It has been shown to affect cell signaling pathways involved in proliferation and apoptosis. For instance, THIQ-7-SA modulates pathways that regulate neuronal survival and function.

In Vitro Studies

In vitro studies have demonstrated that THIQ-7-SA does not significantly affect exocytosis evoked by calcium entry or major ionic conductances. This suggests that while it influences PNMT activity, it may not broadly alter other ion channel activities in neurons .

Case Studies

- Neuroendocrine Regulation : A study highlighted the role of THIQ-7-SA in modulating neuroendocrine responses. It was observed that administration of THIQ-7-SA influenced levels of adrenocorticotropic hormone (ACTH) and corticotropin-releasing hormone (CRH), indicating its potential role in stress response modulation .

- Pain Management : Research into the sympathetic nervous system has explored THIQ-7-SA's effects on pain pathways. The compound's ability to inhibit PNMT may provide insights into developing pain management therapies by regulating catecholamine levels .

Comparative Analysis with Similar Compounds

To better understand THIQ-7-SA's unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide | Similar tetrahydroisoquinoline core | Different position of the sulfonamide group may affect biological activity |

| N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | Contains dimethyl substitutions | May exhibit altered pharmacokinetics due to steric hindrance |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | Methylated nitrogen atom | Potentially different binding affinities compared to non-methylated forms |

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles among isoquinoline derivatives.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLLZXSYRBMNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185328 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-61-2 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.